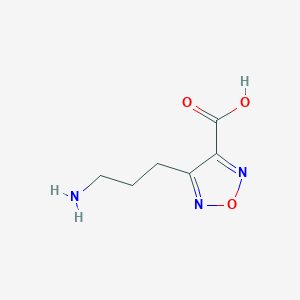

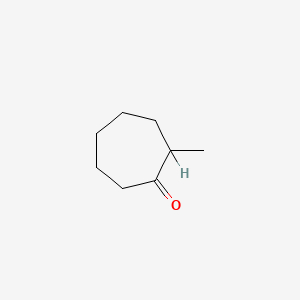

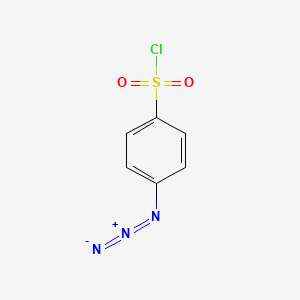

4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid and related compounds involves the condensation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with formaldehyde, among other methods. Notably, the synthesis process is crucial for obtaining high purity compounds for further study (Willer et al., 2013). Additionally, an efficient synthesis method involving N-isocyanimino triphenylphosphorane, a secondary amine, and a carboxylic acid at ambient temperature has been developed to yield fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

X-ray crystallography has played a significant role in understanding the crystal and molecular structures of 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. The molecular structure reveals high density and specific crystallization patterns, highlighting the unique physical properties of ortho-aminocarboxylic acids (Willer et al., 2013).

Chemical Reactions and Properties

The compound's reactivity and interactions with other chemicals have been explored through various synthesis methods and chemical reactions. For instance, the use of polymer-supported reagents combined with microwave heating has shown to be an efficient route for synthesizing 1,2,4-oxadiazoles from carboxylic acids and amidoximes (Wang et al., 2005).

Physical Properties Analysis

Studies have explored the density, crystallization behavior, and molecular structure of 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid derivatives, providing insights into their unusually high densities and specific crystalline structures (Willer et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various synthesis methods, have been a focus of research. The development of novel and efficient synthesis methods for 1,2,4-oxadiazole derivatives showcases the versatility and potential applications of these compounds (Ramazani & Rezaei, 2010).

Scientific Research Applications

Synthesis and Structural Studies

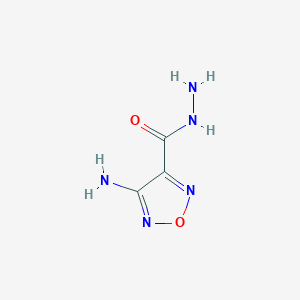

4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid, and its derivatives have been explored in various synthesis and structural studies. For instance, Willer et al. (2013) synthesized derivatives like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid by the acid-catalyzed condensation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with formaldehyde, providing insights into their crystal and molecular structures through X-ray crystallography (Willer et al., 2013).

Chemical Reactions and Bioisosteres

Studies have also focused on the chemical reactions involving derivatives of this compound. Sergievskii et al. (2002) investigated the reactions of 4-aminofurazan-3-carboxylic acid iminoester with various nucleophiles, leading to the formation of diverse oxadiazole derivatives (Sergievskii et al., 2002). Additionally, Lolli et al. (2006) synthesized analogs of gamma-aminobutyric acid (GABA) incorporating the hydroxy-1,2,5-oxadiazolyl moiety, evaluating their potential as bioisosters for carboxyl groups in GABA receptors (Lolli et al., 2006).

Peptidomimetic Building Blocks

The potential of oxadiazole derivatives in the realm of peptidomimetics has been explored. Jakopin et al. (2007) synthesized new compounds based on 1,2,4-oxadiazole, containing a protected amine and a carboxyl or ester group, serving as peptidomimetic building blocks (Jakopin et al., 2007).

Novel Synthesis Methods

Innovative methods for synthesizing oxadiazole derivatives have also been a focus. Wang et al. (2005) demonstrated the synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating, providing a rapid and efficient approach (Wang et al., 2005).

properties

IUPAC Name |

4-(3-aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-3,7H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSAOMMZQDDRTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NON=C1C(=O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216895 |

Source

|

| Record name | 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |

CAS RN |

884497-48-7 |

Source

|

| Record name | 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)